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Compound of Interest

3-lodo-4-methoxy-1H-pyrrolo[3,2-
Compound Name:
cJpyridine

Cat. No.: B1592980

The 1H-pyrrolo[3,2-c]pyridine core, an isomeric form of azaindole, represents a "privileged
scaffold" in medicinal chemistry. Its rigid, bicyclic structure is present in numerous biologically
active compounds and serves as a versatile template for engaging with a wide array of
biological targets.[1][2] The inherent properties of this heterocyclic system, including its ability
to participate in hydrogen bonding and tt-stacking interactions, have made it a focal point for
the design of potent and selective therapeutic agents, particularly in oncology.[1][3]

This guide focuses on a specifically functionalized derivative, 3-lodo-4-methoxy-1H-
pyrrolo[3,2-c]pyridine. The strategic placement of the iodo and methoxy groups transforms
the core scaffold into a highly valuable and reactive intermediate for synthetic chemists.

e The 3-lodo Group: This functionality is the cornerstone of the molecule's synthetic utility. The
carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts,
making it an ideal handle for a vast range of cross-coupling reactions. This allows for the
precise and efficient introduction of diverse molecular fragments, a critical step in exploring
structure-activity relationships (SAR) and optimizing lead compounds.[4][5]

o The 4-Methoxy Group: The methoxy group, an electron-donating substituent, modulates the
electronic properties of the pyridine ring. This can influence the reactivity of the scaffold and,
more importantly, can serve as a key interaction point within a protein's binding pocket, often
forming crucial hydrogen bonds or occupying hydrophobic pockets to enhance potency and
selectivity.
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This document serves as a technical resource for researchers, scientists, and drug
development professionals, providing a comprehensive overview of the synthesis, reactivity,
and application of this pivotal chemical entity.

Physicochemical Properties

A summary of the key properties of 3-lodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is presented

below.
Property Value Reference
CAS Number 1000341-25-2 [4]
Molecular Formula CsH7IN20 [4]
Molecular Weight 274.06 g/mol [4]
Appearance Typically a solid N/A

Room temperature, dry and
Storage . [4]
sealed away from light

Synthesis and Elaboration: A Chemist's Perspective

While specific, detailed synthetic preparations for 3-lodo-4-methoxy-1H-pyrrolo[3,2-
c]pyridine are often proprietary and found within patent literature, a general and logical
synthetic approach can be constructed based on established heterocyclic chemistry principles.
The synthesis would likely begin with a pre-formed 4-methoxypyrrolopyridine core, followed by
a regioselective iodination step.

Conceptual Synthetic Workflow

A plausible synthetic pathway involves the construction of the core heterocycle followed by
late-stage functionalization. This approach offers flexibility and allows for the introduction of the
crucial iodo handle at a strategic point in the synthesis.
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Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Protocol: Electrophilic lodination (lllustrative)

This protocol illustrates a standard method for the iodination of an electron-rich heterocycle,
which is a key step in the proposed synthesis.

Objective: To introduce an iodine atom at the C3 position of the 4-methoxy-1H-pyrrolo[3,2-
c]pyridine core.

Materials:

e 4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
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N-lodosuccinimide (NIS) (1.1 eq)
Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
Inert atmosphere (Nitrogen or Argon)

Standard glassware for anhydrous reactions

Procedure:

Dissolve the 4-methoxy-1H-pyrrolo[3,2-c]pyridine starting material in the chosen anhydrous
solvent under an inert atmosphere.

Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the
reaction and minimize potential side reactions.

Add N-lodosuccinimide (NIS) portion-wise to the stirred solution over 15-20 minutes. The
pyrrole ring is activated by the methoxy group, directing the electrophilic substitution to the
electron-rich C3 position.

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until
reaction completion is confirmed by TLC or LC-MS analysis.

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate
to remove any unreacted iodine.

Extract the product into an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude product using column chromatography on silica gel to yield the pure 3-lodo-
4-methoxy-1H-pyrrolo[3,2-c]pyridine.

Reactivity and Application in Cross-Coupling
Chemistry
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The true power of 3-lodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine lies in its versatility as a
substrate in transition metal-catalyzed cross-coupling reactions. The C3-lodo bond provides a
reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling
the rapid diversification of the core scaffold.[4]

This is a common strategy in drug discovery for building libraries of related compounds to
probe the SAR of a target. For instance, in the development of anticancer agents, different aryl
or heteroaryl groups can be attached at the C3 position to optimize interactions with the target
kinase.[1][3]

Key Cross-Coupling Reactions

The following table summarizes the primary cross-coupling reactions where this building block
is invaluable.
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Couplin Typical Application
Reaction S, Bond Formed oA S
Partner Catalyst Example
Attaching
(hetero)aryl rings
o Boronic Pd(PPhs)a, for kinase
Suzuki-Miyaura ] C-C (sp? S
Acids/Esters Pd(dppf)Cl2 inhibitor
development.[3]
[6]
Creating rigid
linkers or
) ) PdCI>(PPhs)z, introducing
Sonogashira Terminal Alkynes  C-C (sp)
Cul alkynyl
pharmacophores
7]
Introducing vinyl
groups for further
Heck Alkenes C-C (sp? Pd(OACc)2 ) o
functionalization.
[5]
Adding amine
] substituents to
Pdz(dba)s with
Buchwald- ) ) ] modulate
) Amines, Amides C-N phosphine N
Hartwig ) solubility and
ligands
target

interactions.[6]

Catalytic Cycle: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is one of the most widely used reactions in medicinal chemistry

for its reliability and functional group tolerance. The diagram below illustrates the generally

accepted catalytic cycle.
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Catalytic Cycle of the Suzuki-Miyaura Reaction
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Applications in Medicinal Chemistry and Drug
Discovery
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3-lodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a quintessential building block for
constructing complex molecules aimed at specific biological targets. Its primary applications are
in the fields of oncology and neurology.[4]

» Kinase Inhibitors: The pyrrolopyridine scaffold is a well-established hinge-binding motif for
many protein kinases. By using the C3-iodo position to introduce carefully selected side
chains, chemists can develop potent and selective inhibitors of kinases implicated in cancer
cell proliferation, such as EGFR, SGK-1, and mTOR.[8][9][10]

o Central Nervous System (CNS) Agents: The scaffold has also been explored for its potential
in treating nervous system disorders by targeting receptors like 5-HT2a and dopamine D2.[11]

e Antitumor Agents: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and
evaluated as colchicine-binding site inhibitors, demonstrating potent antitumor activities by
disrupting microtubule dynamics and inducing cell cycle arrest.[1][3]

Logical Workflow in a Drug Discovery Program

The use of this building block follows a logical and iterative process in a typical drug discovery
campaign.
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Caption: Drug discovery workflow utilizing the target building block.
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Conclusion

3-lodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is more than just a chemical compound; it is a
strategic tool in the arsenal of the modern medicinal chemist. Its pre-installed methoxy group
offers a potential binding interaction point, while the versatile C3-iodo handle opens the door to
a vast chemical space through robust and predictable cross-coupling chemistry. This
combination of features solidifies its role as a high-value intermediate for the efficient discovery
and optimization of novel therapeutics targeting a range of diseases, from cancer to
neurological disorders. As the demand for targeted and effective medicines grows, the
importance of such well-designed, synthetically tractable building blocks will only continue to
increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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